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Compound of Interest

Compound Name: 2-methyl-7-nitro-2H-indazole

Cat. No.: B174637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
2-Methyl-7-nitro-2H-indazole is a heterocyclic organic compound that serves as a valuable

building block in medicinal chemistry. Its indazole core is recognized as a "privileged scaffold,"

frequently found in molecules with a wide range of biological activities. The presence of a nitro

group at the 7-position and a methyl group at the 2-position significantly influences its

electronic properties and reactivity, making it a versatile intermediate for the synthesis of potent

therapeutic agents.

The primary application of 2-methyl-7-nitro-2H-indazole in medicinal chemistry is as a key

precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes

are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment

of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2

mutations. The 7-nitro group of 2-methyl-7-nitro-2H-indazole can be chemically transformed

into a 7-carboxamide group, a key pharmacophore for potent PARP inhibition. This is

exemplified by the structure of Niraparib, an approved PARP inhibitor, which features a 2-

phenyl-2H-indazole-7-carboxamide core.

Furthermore, nitro-containing indazole derivatives have demonstrated potential as anti-

inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2). The 7-

nitroindazole moiety itself has been investigated as a selective inhibitor of neuronal nitric oxide

synthase (nNOS), suggesting potential applications in neurological disorders.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b174637?utm_src=pdf-interest
https://www.benchchem.com/product/b174637?utm_src=pdf-body
https://www.benchchem.com/product/b174637?utm_src=pdf-body
https://www.benchchem.com/product/b174637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This document provides detailed protocols for the synthesis of 2-methyl-7-nitro-2H-indazole
and its subsequent conversion to a 7-carboxamide derivative, a key step towards the

development of PARP inhibitors. Additionally, protocols for relevant biological assays are

included to guide the evaluation of these compounds.

Data Presentation
Table 1: In Vitro Activity of 2-Aryl-2H-Indazole-7-
Carboxamide PARP Inhibitors

Compound
PARP-1 IC₅₀
(nM)

PARP-2 IC₅₀
(nM)

Whole Cell
PARP EC₅₀
(nM)

BRCA-1
Mutant Cell
Proliferatio
n CC₅₀ (nM)

Reference

Niraparib

(MK-4827)

(2-{4-[(3S)-

piperidin-3-

yl]phenyl}-2H

-indazole-7-

carboxamide)

3.8 2.1 4 10-100 [1][2]

Analog I

(Substituted

5-fluoro-2-

phenyl-2H-

indazole-7-

carboxamide)

4 Not Reported Not Reported 42
Not directly

specified

Table 2: Anti-inflammatory and Other Biological
Activities of Nitroindazole Derivatives
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Compound Assay
IC₅₀ (µM) or
Activity

Species/Model Reference

6-Nitroindazole COX-2 Inhibition 19.22 In vitro [3]

7-Nitroindazole nNOS Inhibition
40% decrease in

enzyme activity

Rat brain

homogenate
[4]

5-Nitroindazole

Derivative

Anti-

Trypanosoma

cruzi

0.41 (intracellular

amastigotes)
In vitro [5]

Experimental Protocols
Synthesis of 2-Methyl-7-Nitro-2H-Indazole
This protocol is adapted from a general method for the site-selective direct nitration of 2H-

indazoles.

Materials:

2-Methyl-2H-indazole

Zinc triflate (Zn(OTf)₂)

tert-Butyl nitrite (t-BuONO)

Acetic Anhydride (Ac₂O)

1,2-Dichloroethane (DCE)

Ethyl acetate

Brine

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica gel for column chromatography
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Petroleum ether and ethyl acetate for elution

Procedure:

To an oven-dried reaction tube, add 2-methyl-2H-indazole (1 mmol), 1,2-dichloroethane (5

mL), and zinc triflate (10 mol%).

Stir the mixture at room temperature for 10 minutes.

Add acetic anhydride (2 equivalents) and tert-butyl nitrite (2 equivalents) to the reaction

mixture.

Stir the reaction at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography

(TLC).

Upon completion, cool the reaction mixture to room temperature.

Extract the mixture with ethyl acetate (2 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude residue by column chromatography on silica gel using a mixture of

petroleum ether and ethyl acetate as the eluent to afford 2-methyl-7-nitro-2H-indazole.

Synthesis of 2-Methyl-2H-Indazole-7-Carboxamide
This multi-step protocol involves the reduction of the nitro group to an amine, followed by

conversion to the carboxamide.

Step 1: Reduction of 2-Methyl-7-Nitro-2H-Indazole to 2-Methyl-7-Amino-2H-Indazole

This protocol uses iron in an acidic medium for the reduction of the nitro group.[1]

Materials:

2-Methyl-7-nitro-2H-indazole

Iron powder
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Ammonium chloride (NH₄Cl)

Ethanol

Water

Celite

Procedure:

In a round-bottom flask, suspend 2-methyl-7-nitro-2H-indazole (1 mmol) in a mixture of

ethanol and water.

Add iron powder (5 equivalents) and ammonium chloride (2 equivalents) to the suspension.

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting

material is consumed.

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove

the iron salts.

Wash the Celite pad with ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-7-amino-2H-

indazole, which can be used in the next step without further purification or purified by column

chromatography.

Step 2: Conversion of 2-Methyl-7-Amino-2H-Indazole to 2-Methyl-2H-Indazole-7-Carboxamide

A common method for this conversion is via a Sandmeyer-type reaction to form a nitrile,

followed by hydrolysis.

Sub-step 2a: Diazotization and Cyanation (Sandmeyer Reaction)

Materials:

2-Methyl-7-amino-2H-indazole
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Hydrochloric acid (HCl)

Sodium nitrite (NaNO₂)

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN)

Water

Dichloromethane

Procedure:

Dissolve 2-methyl-7-amino-2H-indazole (1 mmol) in a mixture of hydrochloric acid and water

at 0°C.

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C, to

form the diazonium salt.

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.

Slowly add the cold diazonium salt solution to the cyanide solution.

Stir the reaction mixture at room temperature, then heat gently to drive the reaction to

completion.

Cool the mixture and extract the product with dichloromethane.

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 2-

methyl-2H-indazole-7-carbonitrile.

Sub-step 2b: Hydrolysis of the Nitrile to the Carboxamide

Materials:

2-Methyl-2H-indazole-7-carbonitrile

Sulfuric acid (H₂SO₄)
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Water

Sodium hydroxide (NaOH) solution

Procedure:

Carefully add concentrated sulfuric acid to the crude 2-methyl-2H-indazole-7-carbonitrile.

Heat the mixture with stirring.

Cool the reaction mixture and pour it onto ice.

Neutralize the solution with a sodium hydroxide solution to precipitate the product.

Filter the precipitate, wash with water, and dry to yield 2-methyl-2H-indazole-7-carboxamide.

Purify by recrystallization or column chromatography if necessary.

PARP Inhibition Assay Protocol (Chemiluminescent)
This is a general protocol for a cellular PARP activity assay.

Materials:

Histone-coated 96-well plates

Cell line of interest (e.g., a BRCA-deficient cancer cell line)

PARP inhibitor compound (e.g., 2-methyl-2H-indazole-7-carboxamide derivative)

Cell lysis buffer

BCA protein assay kit

Biotinylated NAD+

Streptavidin-HRP conjugate

Chemiluminescent HRP substrate
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Luminometer

Procedure:

Seed cells in a 96-well culture plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of the PARP inhibitor for 1 hour.

Harvest and lyse the cells in PARP buffer.

Determine the protein concentration of the lysates using a BCA assay and normalize all

samples to the same protein concentration.

Add the cell lysates to the histone-coated wells of the assay plate.

Add biotinylated NAD+ to initiate the PARP reaction and incubate.

Wash the wells to remove unincorporated biotinylated NAD+.

Add streptavidin-HRP conjugate and incubate.

Wash the wells to remove unbound streptavidin-HRP.

Add the chemiluminescent HRP substrate and measure the luminescence using a

luminometer.

Calculate the IC₅₀ value from the dose-response curve.

COX-2 Inhibition Assay Protocol (In Vitro)
This is a general protocol for determining COX-2 inhibitory activity.

Materials:

Human recombinant COX-2 enzyme

Arachidonic acid (substrate)

COX-2 inhibitor compound
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Assay buffer

EIA kit for prostaglandin E₂ (PGE₂)

Spectrophotometer

Procedure:

Prepare serial dilutions of the test compound in the assay buffer.

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at

various concentrations.

Pre-incubate the mixture at room temperature.

Initiate the enzymatic reaction by adding arachidonic acid.

Incubate to allow for the production of PGE₂.

Stop the reaction.

Quantify the amount of PGE₂ produced using a competitive EIA kit according to the

manufacturer's instructions.

Measure the absorbance using a spectrophotometer.

Calculate the percentage of COX-2 inhibition for each concentration of the test compound

relative to a vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration.

Visualizations
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Caption: Synthetic route to the PARP inhibitor scaffold.
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Caption: PARP inhibition pathway in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b174637?utm_src=pdf-body-img
https://www.benchchem.com/product/b174637?utm_src=pdf-body-img
https://www.benchchem.com/product/b174637?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. chemrxiv.org [chemrxiv.org]

3. Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem
Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation - PMC
[pmc.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant
Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application of 2-Methyl-7-Nitro-2H-Indazole in Medicinal
Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174637#application-of-2-methyl-7-nitro-2h-indazole-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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